molecular formula C9H10FN B13418814 (2R,3R)-2-(4-fluorophenyl)-3-methylaziridine CAS No. 502850-13-7

(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine

Cat. No.: B13418814
CAS No.: 502850-13-7
M. Wt: 151.18 g/mol
InChI Key: TXVWBQDWMADLGR-MUWHJKNJSA-N
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Description

(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine is a chiral aziridine compound characterized by the presence of a fluorophenyl group and a methyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(4-fluorophenyl)-3-methylaziridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (2R,3R)-2-(4-fluorophenyl)-3-methylamine with an epoxide in the presence of a base, leading to the formation of the aziridine ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the cyclization reaction, providing better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the aziridine ring.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(4-fluorophenyl)-3-methylaziridine involves its interaction with specific molecular targets, such as enzymes or receptors. The strained aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the aziridine moiety can irreversibly inhibit enzyme activity by forming a stable adduct with the active site.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(4-fluorophenyl)-3-methylaziridine: The enantiomer of (2R,3R)-2-(4-fluorophenyl)-3-methylaziridine, with similar chemical properties but different biological activity.

    (2R,3R)-2-phenyl-3-methylaziridine: Lacks the fluorine atom, resulting in different reactivity and biological properties.

    (2R,3R)-2-(4-chlorophenyl)-3-methylaziridine:

Uniqueness

This compound is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

CAS No.

502850-13-7

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine

InChI

InChI=1S/C9H10FN/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9,11H,1H3/t6-,9+/m1/s1

InChI Key

TXVWBQDWMADLGR-MUWHJKNJSA-N

Isomeric SMILES

C[C@@H]1[C@H](N1)C2=CC=C(C=C2)F

Canonical SMILES

CC1C(N1)C2=CC=C(C=C2)F

Origin of Product

United States

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